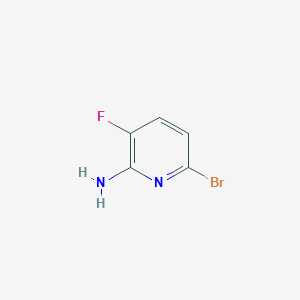

6-Bromo-3-fluoropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBALYPYUMLGQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-fluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoropyridin-2-amine is a halogenated aminopyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on the pyridine core, provides multiple reactive sites for structural elaboration. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel therapeutics.

Part 1: Core Chemical and Physical Properties

Chemical Identity

-

Molecular Weight: 191.00 g/mol [2]

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Amino-6-bromo-3-fluoropyridine

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data for related compounds, the following properties can be anticipated:

| Property | Value | Source/Justification |

| Appearance | Likely a solid at room temperature. | Based on typical properties of similar small molecule heterocyclic amines. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and methanol. | General solubility characteristics of functionalized pyridines. |

Part 2: Synthesis and Characterization

Representative Synthetic Approach

A potential synthetic pathway could start from a commercially available aminofluoropyridine, followed by a regioselective bromination step. The directing effects of the amino and fluoro groups would be crucial in achieving the desired isomer.

Disclaimer: The following is a generalized, hypothetical synthetic protocol. Actual reaction conditions would require optimization.

Step 1: Synthesis of a Precursor (Illustrative)

The synthesis could potentially start from 3-fluoro-2-aminopyridine.

Step 2: Regioselective Bromination

The bromination of the precursor would be a critical step to install the bromine atom at the 6-position.

-

Reagents: N-Bromosuccinimide (NBS) is a common and effective brominating agent for electron-rich aromatic systems.

-

Solvent: A non-polar solvent such as dichloromethane (DCM) or chloroform is typically used.

-

Catalyst: The reaction may or may not require a catalyst, depending on the reactivity of the substrate.

Workflow for Synthesis

Caption: Hypothetical workflow for the synthesis of this compound.

Purification and Characterization

Following the reaction, purification would likely be achieved through standard techniques such as column chromatography on silica gel. Characterization of the final product would be essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the structure and substitution pattern of the pyridine ring. The coupling patterns and chemical shifts of the aromatic protons would provide definitive evidence for the regiochemistry. While specific NMR data for this compound is not publicly available, related structures show characteristic signals for the pyridine ring protons.[4][5][6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H stretches of the primary amine and the C-Br and C-F bonds.

Part 3: Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly valuable scaffold for generating diverse molecular libraries for drug discovery.

Key Reactive Sites and Their Significance

Caption: Key reactive sites on this compound for further chemical modification.

-

The C6-Bromine Atom: The bromine at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkyne groups.

-

The 2-Amino Group: The primary amino group can be readily acylated, alkylated, or used in further coupling reactions to build more complex structures.

-

The Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring can be protonated to form salts or can coordinate with metal centers, which can influence the molecule's solubility and biological activity.

-

The 3-Fluoro Group: The fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing its pKa and reactivity. It can also play a crucial role in enhancing binding affinity to biological targets and improving metabolic stability.

Application in Kinase Inhibitor Development

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Many approved kinase inhibitors feature this core, as the amino group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

The presence of the bromine atom on this compound allows for its use as a key intermediate in the synthesis of kinase inhibitors through cross-coupling reactions.[8][9][10][11][12][13] For example, a Suzuki coupling reaction could be employed to introduce a larger aromatic or heteroaromatic moiety, which could occupy other pockets within the kinase active site, thereby increasing potency and selectivity.

Representative Experimental Protocols

While specific protocols for this compound are not available, the following are representative procedures for Suzuki and Buchwald-Hartwig reactions on similar bromo-aminopyridine substrates.

A. Suzuki-Miyaura Coupling Protocol (Illustrative)

This protocol describes a general method for the palladium-catalyzed coupling of a bromopyridine with a boronic acid.[12][14][15][16]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination Protocol (Illustrative)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine with a bromopyridine.[17][18][19][20][21]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture with vigorous stirring, typically between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Part 4: Safety and Handling

Specific safety data for this compound is limited. However, based on the known hazards of similar halogenated aminopyridines, the following precautions should be taken:

-

Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the facile synthesis of diverse libraries of compounds, particularly for the development of kinase inhibitors. While detailed experimental data for this specific compound is not yet widely available, its structural features and the well-established reactivity of related compounds underscore its significant potential for the synthesis of novel therapeutic agents. As research in this area progresses, this compound is poised to become an increasingly important tool for medicinal chemists.

References

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. Benchchem. Accessed January 2, 2026.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. Accessed January 2, 2026.

- This compound | CAS 1379457-78-9. AMERICAN ELEMENTS. Accessed January 2, 2026.

- 1379457-78-9 | this compound. Moldb. Accessed January 2, 2026.

- Buchwald–Hartwig amination. Wikipedia. Accessed January 2, 2026.

- 6-BroMo-2-chloro-3-fluoropyridine(1211591-93-3) 1H NMR spectrum. ChemicalBook. Accessed January 2, 2026.

- This compound [CAS: 1379457-78-9]. Ivy Fine Chemicals. Accessed January 2, 2026.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Accessed January 2, 2026.

- Drug Discovery - Inhibitor. chemical-kinomics. Accessed January 2, 2026.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. Benchchem. Accessed January 2, 2026.

- Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. Accessed January 2, 2026.

- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. Benchchem. Accessed January 2, 2026.

- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.

- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. Accessed January 2, 2026.

- 6-Bromo-naphthyridine-2-amine. Sigma-Aldrich. Accessed January 2, 2026.

- This compound | 1379457-78-9. Sigma-Aldrich. Accessed January 2, 2026.

- Navigating the Kinase Inhibitor Landscape: A Guide to Alternatives for 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem. Accessed January 2, 2026.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Accessed January 2, 2026.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Accessed January 2, 2026.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons. Accessed January 2, 2026.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Accessed January 2, 2026.

- Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. PMC. Accessed January 2, 2026.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9. Sigma-Aldrich. Accessed January 2, 2026.

- Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines.

- Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC. Accessed January 2, 2026.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Accessed January 2, 2026.

- 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum. ChemicalBook. Accessed January 2, 2026.

- 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. ChemicalBook. Accessed January 2, 2026.

- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Taylor & Francis Online. Accessed January 2, 2026.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1379457-78-9 | this compound - Moldb [moldb.com]

- 3. ivychem.com [ivychem.com]

- 4. 6-BroMo-2-chloro-3-fluoropyridine(1211591-93-3) 1H NMR [m.chemicalbook.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]

- 7. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]

- 8. chemicalkinomics.com [chemicalkinomics.com]

- 9. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-3-fluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Bromo-3-fluoropyridin-2-amine

This compound is a strategically important heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine scaffold, featuring an amine, a fluorine atom, and a bromine atom, offers a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents.

The 2-aminopyridine moiety is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in key hydrogen bonding interactions with biological targets. The introduction of a fluorine atom at the 3-position can significantly modulate the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic profiles. Furthermore, the bromine atom at the 6-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity and explore structure-activity relationships. This guide provides a comprehensive overview of the synthesis and characterization of this key intermediate, offering field-proven insights for its effective utilization in research and development.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the regioselective electrophilic bromination of 2-amino-3-fluoropyridine. The strong activating and ortho, para-directing effect of the amino group, coupled with the electronic landscape of the pyridine ring, makes this transformation highly selective.

Reaction Pathway and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The amino group at the 2-position and the fluorine at the 3-position are electron-donating and electron-withdrawing groups, respectively, influencing the regioselectivity of the bromination. The amino group's strong activating nature directs the incoming electrophile (bromonium ion) to the positions ortho and para to it. In this case, the 6-position is sterically accessible and electronically favored for substitution. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation.

start [label="Start:\n2-Amino-3-fluoropyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Reagents:\nN-Bromosuccinimide (NBS)\nAcetonitrile (ACN)"]; reaction [label="Reaction:\nElectrophilic Bromination\n0°C to Room Temperature"]; workup [label="Work-up:\nAqueous Quench & Extraction"]; purification [label="Purification:\nColumn Chromatography"]; product [label="Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents [label="1."]; reagents -> reaction [label="2."]; reaction -> workup [label="3."]; workup -> purification [label="4."]; purification -> product [label="5."]; }

Figure 1: Synthetic Workflow for this compound.

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

2-Amino-3-fluoropyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for flash column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel (optional)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-3-fluoropyridine (1.0 equivalent). Dissolve the starting material in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature is maintained at or below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

product [label="Purified Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)"]; ir [label="Infrared (IR) Spectroscopy"]; ms [label="Mass Spectrometry (MS)"]; analysis [label="Structural Confirmation\n&\nPurity Assessment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

product -> nmr; product -> ir; product -> ms; nmr -> analysis; ir -> analysis; ms -> analysis; }

Figure 2: Characterization Workflow for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₄BrFN₂ |

| Molecular Weight | 191.00 g/mol [1] |

| Appearance | Off-white to light brown solid |

| CAS Number | 1379457-78-9 |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the protons on the pyridine ring.

-

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

A broad singlet corresponding to the two protons of the amino group (-NH₂) is expected in the range of δ 4.5-6.5 ppm.

-

Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two coupled protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum helps in identifying all the unique carbon atoms in the molecule.

-

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Five distinct signals are expected for the five carbon atoms of the pyridine ring.

-

The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JC-F).

-

The chemical shifts of the carbon atoms will be influenced by the attached substituents (amino, fluoro, and bromo groups).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

-

N-H stretching: Two distinct sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

N-H bending: A band around 1600-1650 cm⁻¹ due to the scissoring vibration of the amino group.

-

C=C and C=N stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band in the region of 1200-1300 cm⁻¹.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak:

-

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 190 and 192, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocol for its synthesis via electrophilic bromination of 2-amino-3-fluoropyridine offers a reliable and efficient route to this valuable building block. The outlined characterization methods and expected data provide a robust system for verifying the identity and purity of the synthesized compound. By understanding the nuances of its synthesis and spectroscopic properties, researchers and drug development professionals can effectively leverage this compound in their quest for novel and impactful therapeutic agents.

References

-

PubChem. 3-Bromo-6-fluoropyridin-2-amine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Wiley-VCH. Supporting Information. [Link]

Sources

6-Bromo-3-fluoropyridin-2-amine molecular weight and formula

An In-depth Technical Guide to 6-Bromo-3-fluoropyridin-2-amine: A Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. The document details the molecule's fundamental physicochemical properties, offers an in-depth look at its synthesis, explores its chemical reactivity, and highlights its significant applications in the pharmaceutical industry. By grounding the discussion in established chemical principles and citing peer-reviewed literature, this guide serves as an authoritative resource for leveraging this versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[1] this compound has emerged as a particularly valuable intermediate. Its unique substitution pattern—an amine for synthetic elaboration, a fluorine atom to modulate basicity and metabolic fate, and a bromine atom that serves as a versatile handle for cross-coupling reactions—makes it an ideal starting point for constructing complex, biologically active molecules. This guide will explore the essential technical details of this compound, providing researchers with the foundational knowledge to effectively utilize it in their discovery programs.

Core Physicochemical Properties

Accurate characterization of a chemical intermediate is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₅H₄BrFN₂ | |

| Molecular Weight | 191.00 g/mol | |

| CAS Number | 1379457-78-9 | |

| Canonical SMILES | C1=CC(=C(C(=N1)N)F)Br | N/A |

| InChI Key | N/A | N/A |

| Appearance | N/A | N/A |

| Melting Point | N/A | N/A |

| Solubility | N/A | N/A |

Note: Experimental data for appearance, melting point, and solubility are not consistently available in public databases and should be determined empirically upon receipt of the material.

Synthesis and Mechanistic Considerations

A plausible synthetic route could start from a commercially available aminopyridine, followed by directed bromination and fluorination, or vice-versa. The challenge lies in controlling the regioselectivity of the electrophilic halogenation steps, as the amino group is a strong ortho-, para-director.[2]

Representative Synthetic Workflow

The diagram below illustrates a conceptual multi-step synthesis, which is a common strategy for producing highly substituted pyridines. The key is the sequential introduction of functional groups, often using protecting groups and directing effects to achieve the desired isomer.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for pyridine bromination and should be optimized for safety and yield.

-

Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add 2-Amino-3-fluoropyridine (1.0 eq.).

-

Solvent Addition : Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or a chlorinated solvent like dichloromethane.

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C. The ortho-, para-directing effect of the amino group and the meta-directing effect of the ring nitrogen are expected to favor substitution at the C6 position.

-

Reaction Monitoring : Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications in Drug Scaffolds

The true value of this compound lies in its versatile reactivity, which allows for its incorporation into a wide array of complex molecular architectures.

-

Suzuki and Stille Cross-Coupling : The C6-Broromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug synthesis.

-

Buchwald-Hartwig Amination : The bromine can be substituted with various amines to form new C-N bonds, enabling the synthesis of more complex diamino- or arylamino-pyridine derivatives.

-

Nucleophilic Substitution at the Amine : The 2-amino group can act as a nucleophile. It is commonly used to construct fused heterocyclic ring systems, such as the pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities, including kinase inhibition and anticancer properties.[3]

The logical relationship of its functional groups makes it a powerful synthon for building drug-like molecules.

Caption: Key reaction pathways for this compound in drug discovery.

Safety, Handling, and Storage

As with any halogenated amine, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact CAS number is not detailed in the search results, data for closely related isomers and functional groups provide a strong basis for handling procedures.[4][5]

-

Hazard Statements : Based on related compounds, it is likely classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][6]

-

Precautionary Measures :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]

-

Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[4][7]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

This compound is a high-value chemical intermediate that provides a powerful entry point into a rich chemical space relevant to drug discovery. Its trifunctional nature offers medicinal chemists a modular and flexible tool for generating libraries of novel compounds. Understanding its core properties, synthetic accessibility, and reactive potential is key to unlocking its full utility in the development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this building block into their research endeavors.

References

- 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - ChemicalBook. ChemicalBook.

- This compound - Sigma-Aldrich. Sigma-Aldrich.

- 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem. PubChem.

- 3-Bromo-6-fluoropyridin-2-amine - Fluorochem. Fluorochem.

- 1390641-19-6|4-Bromo-6-fluoropyridin-2-amine|BLD Pharm. BLD Pharm.

- CAS 1259477-39-8 | 3,5-Dibromo-6-fluoropyridin-2-amine - Synblock. Synblock.

- SAFETY DATA SHEET. Generic SDS Source.

- 6-Bromo-2-fluoropyridin-3-amine | C5H4BrFN2 | CID 59424797 - PubChem. PubChem.

- 3-Bromo-6-fluoropyridin-2-amine - AK Scientific, Inc.. AK Scientific, Inc..

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- This compound | 1379457-78-9 - Sigma-Aldrich. Sigma-Aldrich.

- Aldrich 554146 - SAFETY DATA SHEET. Sigma-Aldrich.

- An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine - Benchchem. BenchChem.

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. MDPI.

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

Sources

Spectroscopic Data of 6-Bromo-3-fluoropyridin-2-amine: A Technical Guide

Introduction

6-Bromo-3-fluoropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the bromine and fluorine substituents and the amino group on the pyridine ring, make it a valuable building block for the synthesis of novel pharmaceutical compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering of the pyridine ring, is presented below. The presence of various functional groups and the substituted aromatic system gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

This guide will delve into the predicted spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the two aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-4, H-5) ≈ 8-9 Hz, ⁴J(H-4, F-3) ≈ 3-4 Hz |

| H-5 | 6.5 - 6.8 | Doublet of doublets (dd) | ³J(H-5, H-4) ≈ 8-9 Hz, ⁵J(H-5, F-3) ≈ 1-2 Hz |

| -NH₂ | 4.5 - 5.5 | Broad singlet | - |

Interpretation:

-

H-4 and H-5: These two aromatic protons form an AX spin system, further coupled to the fluorine at position 3. H-4 is expected to be downfield (higher ppm) compared to H-5 due to the deshielding effect of the adjacent bromine atom. The coupling between H-4 and H-5 will result in a doublet, which is further split by the fluorine atom into a doublet of doublets. The three-bond coupling constant (³J) between ortho protons in a pyridine ring is typically in the range of 8-9 Hz. The four-bond coupling between H-4 and F-3 is expected to be smaller, around 3-4 Hz.[2]

-

-NH₂: The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with solvent protons. Its chemical shift can vary depending on the solvent and concentration.[3]

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectrum on a 400 MHz or higher field NMR spectrometer.

Caption: A generalized workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the nature and position of the substituents.[4][5][6]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | 150 - 155 | Doublet | ²J(C-2, F-3) ≈ 15-25 Hz |

| C-3 | 145 - 150 | Doublet | ¹J(C-3, F-3) ≈ 230-250 Hz |

| C-4 | 120 - 125 | Doublet | ²J(C-4, F-3) ≈ 20-30 Hz |

| C-5 | 110 - 115 | Singlet | - |

| C-6 | 135 - 140 | Singlet | - |

Interpretation:

-

C-2, C-3, and C-4: These carbons will exhibit coupling to the fluorine atom. The largest coupling constant will be the one-bond coupling (¹J) for C-3, which is typically in the range of 230-250 Hz for fluorinated aromatic systems.[7] The two-bond couplings (²J) for C-2 and C-4 will be significantly smaller.

-

C-5 and C-6: These carbons are not expected to show significant coupling to the fluorine atom and will likely appear as singlets. The chemical shifts are influenced by the adjacent substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[8] For this compound, a single resonance is expected.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-3 | -120 to -140 | Doublet of doublets (dd) |

Interpretation:

The chemical shift of the fluorine atom is referenced to CFCl₃. The fluorine at position 3 will be coupled to the adjacent protons H-4 and H-5, resulting in a doublet of doublets. The magnitude of these couplings can provide further structural confirmation.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 1620 - 1580 | Strong | C=C and C=N stretching (aromatic ring) |

| 1500 - 1400 | Medium-Strong | Aromatic ring vibrations |

| 1300 - 1200 | Strong | C-N stretching |

| 1100 - 1000 | Strong | C-F stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretching |

Interpretation:

The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine, the characteristic stretching vibrations of the aromatic ring, and the absorptions corresponding to the C-N, C-F, and C-Br bonds.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[13]

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[14][15] The nominal molecular weight of C₅H₄BrFN₂ is 191.00 g/mol . Therefore, peaks at m/z 190 and 192 are expected.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways include the loss of a bromine atom, followed by the loss of HCN or other small molecules.

Proposed Fragmentation Pathway:

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, based on established principles and analysis of similar structures, offer a valuable resource for researchers in the fields of chemical synthesis and drug development. While experimental verification is essential, this guide serves as a robust framework for the identification and characterization of this important chemical entity.

References

-

Biehl, H., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 749–756. [Link]

-

Biehl, H., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 749–756. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Tomasik, P., & Zalewski, R. (1978). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemical Papers, 32(5), 670-678. [Link]

-

Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-236. [Link]

-

Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 27(7), 365-367. [Link]

-

Castellano, S., & Kostelnik, R. (1969). Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. Canadian Journal of Chemistry, 47(9), 1507-1510. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. [Link]

-

DTIC. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Kiraly, P., Adams, R. W., Foroozandeh, M., Paudel, L., & Nilsson, M. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19833–19842. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine. Retrieved from [Link]

-

Chemistry Letters. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Emsley, J. W. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

PubChem. (n.d.). 6-Bromo-2-fluoropyridin-3-amine. Retrieved from [Link]

-

University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Mass Spectrometry: A Textbook, 3rd ed. (n.d.). Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-amine. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chimia.ch [chimia.ch]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. asdlib.org [asdlib.org]

Solubility of 6-Bromo-3-fluoropyridin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Bromo-3-fluoropyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key structural motif in medicinal chemistry, appearing in a variety of compounds under investigation for therapeutic applications. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While quantitative solubility data is not widely available in published literature, this document outlines the key physicochemical properties of the molecule, provides a framework for predicting its solubility in various organic solvent classes, and details a standardized experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy. For process chemists and formulation scientists, understanding the solubility of a molecule like this compound is paramount for developing robust, scalable, and efficient manufacturing processes. This includes optimizing reaction conditions, designing effective crystallization and purification methods, and formulating a stable and bioavailable final drug product.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrFN₂ | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Polarity | Polar molecule | Inferred from structure |

| Hydrogen Bond Donors | 1 (from the amine group) | Inferred from structure |

| Hydrogen Bond Acceptors | 2 (from the pyridine nitrogen and fluorine atom) | Inferred from structure |

The presence of a bromine atom, a fluorine atom, a pyridine ring, and an amine group imparts a significant degree of polarity to the molecule. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen and the electronegative fluorine atom can act as hydrogen bond acceptors. These features are the primary drivers of its solubility behavior.

Predicting Solubility: A Qualitative Approach

In the absence of extensive empirical data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound in various organic solvents.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

3.1. Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given that this compound also has these capabilities, it is expected to exhibit moderate to good solubility in polar protic solvents. The amine group can donate a hydrogen bond to the solvent's oxygen or nitrogen, while the pyridine nitrogen and fluorine can accept hydrogen bonds from the solvent's hydroxyl or amine groups. Studies on similar compounds like 2-aminopyridine have shown significant solubility in alcohols like methanol and ethanol.[4]

3.2. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents have polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating polar molecules. The strong dipole moments of these solvents will interact favorably with the polar regions of this compound. It is anticipated that the compound will have high solubility in these solvents. For instance, the related compound 4-aminopyridine is documented to be soluble in DMSO, DMF, acetonitrile, and acetone.

3.3. Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Due to the polar nature of this compound, it is expected to have poor solubility in non-polar solvents. The energy required to break the intermolecular forces between the solute molecules and the solvent molecules would not be sufficiently compensated by the weak solute-solvent interactions.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound in a given solvent.[4]

4.1. Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm PTFE or other suitable material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.

-

The difference in weight gives the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

4.2. Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. For drug development professionals, the ability to experimentally determine solubility with precision is crucial. The detailed protocol provided in this guide offers a standardized approach to obtaining this vital data, thereby facilitating informed decisions in process development, purification, and formulation.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine.

- Sigma-Aldrich. (n.d.). 4-Aminopyridine.

- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- Journal of Chemical & Engineering Data. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

Sources

A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 6-Bromo-3-fluoropyridin-2-amine

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

6-Bromo-3-fluoropyridin-2-amine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its specific arrangement of bromo, fluoro, and amine functional groups makes it a versatile precursor in drug discovery and development. The purity of such starting materials is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of these critical raw materials, offering unparalleled resolution, sensitivity, and quantification capabilities.[1][2][3]

This in-depth guide provides a comprehensive framework for developing, validating, and implementing a robust HPLC method for the purity analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision, grounded in both chromatographic theory and practical, field-proven experience.

Chapter 1: Understanding the Analyte: Physicochemical Properties of this compound

A successful analytical method begins with a thorough understanding of the analyte. The chemical structure and properties of this compound dictate every choice in the method development process.

-

Structure and Key Properties:

-

Molecular Formula: C₅H₄BrFN₂[4]

-

Structure: A pyridine ring substituted with an amine group at position 2, a fluorine atom at position 3, and a bromine atom at position 6.

-

pKa (Predicted): Pyridine derivatives are basic, with a typical pKa around 5.2-6.0.[6][7] The amine group (NH₂) is basic, while the pyridine ring nitrogen is also basic. The presence of electron-withdrawing groups (F, Br) will lower the basicity (decrease the pKa) compared to unsubstituted pyridine. This basic nature is the most critical factor for HPLC method development.

-

Polarity: The molecule possesses both polar (amine, fluorine, ring nitrogen) and non-polar (brominated aromatic ring) characteristics, making it suitable for reversed-phase chromatography.

-

UV Absorbance: Aromatic molecules like pyridine are strong ultraviolet (UV) absorbers, making UV detection a highly effective and sensitive choice for HPLC analysis.[8]

-

Chapter 2: HPLC Method Development Strategy: A Logic-Driven Approach

The goal of a purity analysis method is to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products.[1][9][10] This requires a systematic and logical approach to developing the chromatographic conditions.

Workflow for HPLC Method Development

Caption: Logic-driven workflow for HPLC method development.

Column Selection: The Heart of the Separation

Reversed-phase HPLC is the dominant mode for pharmaceutical analysis and is the logical choice here.[11]

-

Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent starting point.[12][13] C18 phases provide high hydrophobicity, which is effective for retaining the aromatic pyridine ring.[14]

-

Endcapping: For a basic compound like this compound, using a column with high-quality endcapping is critical. Exposed silanol groups on the silica surface can interact with the basic amine, leading to severe peak tailing.[15] Modern, high-purity silica columns are designed to minimize this effect.

-

Column Dimensions: A standard analytical column of 150 mm x 4.6 mm with 5 µm particles is a robust choice for method development, offering a good balance of efficiency and backpressure.[16]

Mobile Phase Selection: Controlling Retention and Selectivity

The mobile phase composition is the most powerful tool for manipulating the separation.[17]

-

Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV absorbance at short wavelengths.[18][19]

-

Aqueous Phase & pH Control: This is the most critical parameter for this analyte. Since this compound is a basic compound, the mobile phase pH will determine its ionization state.

-

At low pH (e.g., pH < 3): The amine group and pyridine nitrogen will be protonated (positively charged). This can lead to strong, undesirable interactions with residual silanols on the column, causing peak tailing.[15] However, using a low pH with an acidic modifier like formic or trifluoroacetic acid can sometimes yield good peak shapes by suppressing silanol activity.[11]

-

At high pH (e.g., pH > 7.5): The analyte will be in its neutral, non-ionized form. This is often ideal for reversed-phase retention of basic compounds, as it minimizes silanol interactions and promotes retention based on hydrophobicity.[12] However, traditional silica-based columns are not stable above pH 7.[15] A pH-stable hybrid or polymer-based C18 column would be required for high-pH work.

-

Recommended Starting Point: A mobile phase buffered at a slightly acidic pH (e.g., pH 3.0-4.0) using a formic acid or ammonium formate buffer is a pragmatic start.[11] This provides good peak shape for many basic compounds on standard silica columns.

-

Detection Wavelength (λmax)

To ensure maximum sensitivity for both the main peak and any potential impurities, the UV detector should be set at the wavelength of maximum absorbance (λmax). This is determined by running a UV scan of the analyte in the mobile phase using a photodiode array (PDA) detector. For pyridine derivatives, this is typically in the range of 220-280 nm.

Chapter 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific impurity profile observed.

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector. | Standard equipment for pharmaceutical analysis. |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) | Provides good efficiency and retention for this type of analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte and improve peak shape.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier.[18] |

| Gradient Elution | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. | A gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.[1] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |

| Detection | UV at 254 nm (or determined λmax) | Provides high sensitivity for the aromatic analyte. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Prep. | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile (Diluent) | The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. |

Chapter 4: Method Validation: Ensuring Trustworthiness and Compliance

A method is not useful for quality control until it has been validated to prove it is fit for its intended purpose. The validation must be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[20][21][22]

Overall Validation Workflow

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the main peak is resolved from all impurity peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For an impurity method, linearity should be established from the Limit of Quantitation (LOQ) to 120% of the specification limit for that impurity.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a sample with known amounts of impurities and calculating the percent recovery.

-

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ):

-

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for an impurity method.[9]

-

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic modifier). This provides an indication of its reliability during normal usage.[1]

| Validation Parameter | Typical Acceptance Criteria for Impurity Method |

| Linearity | Correlation Coefficient (r²) ≥ 0.99 |

| Accuracy | Recovery within 80.0% - 120.0% for each impurity |

| Precision (Repeatability) | RSD ≤ 10.0% at the LOQ level |

| Intermediate Precision | RSD ≤ 15.0% at the LOQ level |

| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

Chapter 5: Identifying and Characterizing Impurities

While HPLC-UV can quantify impurities, it cannot identify them. For this, hyphenated techniques are required. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the definitive tool for this purpose.[2][23] By coupling the HPLC separation to a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of each impurity peak as it elutes, allowing for structural elucidation.[1][24]

Chapter 6: Troubleshooting Common HPLC Issues

Even robust methods can encounter problems. A systematic approach is key to rapid resolution.

| Problem | Potential Cause | Solution |

| Peak Tailing | Secondary interactions with active silanols; Column overload. | Check mobile phase pH; Use a highly end-capped or different selectivity column; Reduce sample concentration.[15][25] |

| Broad Peaks | Column degradation; High dead volume (e.g., loose fitting); Sample solvent incompatible with mobile phase. | Replace column; Check all fittings from injector to detector; Ensure sample is dissolved in mobile phase or a weaker solvent.[25][26] |

| Split Peaks | Partially blocked column frit; Column void; Sample partially dissolved. | Reverse and flush column; Replace column; Ensure complete dissolution of sample.[25][27] |

| Ghost Peaks | Contaminated mobile phase; Carryover from previous injection. | Use fresh, HPLC-grade solvents; Run a blank injection with a strong solvent wash.[25][26] |

| Retention Time Shift | Change in mobile phase composition; Column aging; Temperature fluctuation. | Prepare fresh mobile phase; Use a guard column and monitor column performance; Ensure stable column temperature.[28] |

Conclusion

The development and validation of an HPLC method for the purity analysis of a critical pharmaceutical intermediate like this compound is a meticulous but essential process. By combining a deep understanding of the analyte's chemistry with the principles of chromatography, a robust, reliable, and scientifically sound method can be established. This ensures that the quality of the starting material is rigorously controlled, safeguarding the integrity of the entire drug development pipeline. This guide provides the strategic framework and practical knowledge necessary for researchers and scientists to successfully tackle this analytical challenge.

References

- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website.

- LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.

- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

- Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.

- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.

- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.

- American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from American Pharmaceutical Review website.

- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.

- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.

- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

- ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.

- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.

- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.

- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

- PubMed. (n.d.). [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy].

- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

- International Council for Harmonisation. (n.d.). Quality Guidelines.

- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.

- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Jordi Labs. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).

- Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide.

- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.

- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.

- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.

- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

- ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine.

- PubChem. (n.d.). 6-Bromo-2-fluoropyridin-3-amine.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 6-Bromo-3-chloropyridin-2-amine.

- PubChem. (n.d.). 2-Bromo-6-fluoropyridin-3-amine.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. helixchrom.com [helixchrom.com]

- 7. helixchrom.com [helixchrom.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. labtech.tn [labtech.tn]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. waters.com [waters.com]

- 16. agilent.com [agilent.com]

- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 18. welch-us.com [welch-us.com]

- 19. veeprho.com [veeprho.com]

- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 22. database.ich.org [database.ich.org]

- 23. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 24. [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mastelf.com [mastelf.com]

- 26. uhplcs.com [uhplcs.com]

- 27. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 28. chromatographyonline.com [chromatographyonline.com]

Chemical reactivity of the bromine atom in 6-Bromo-3-fluoropyridin-2-amine

An In-Depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 6-Bromo-3-fluoropyridin-2-amine

Introduction

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its utility stems from the strategic placement of three key functional groups on the pyridine core: a versatile bromine atom, a modulating fluorine atom, and a directing amino group. The bromine atom at the C6 position, in particular, serves as a highly effective synthetic handle for introducing molecular complexity. This guide provides an in-depth analysis of the chemical reactivity of this C-Br bond, focusing on the underlying electronic principles and providing field-proven protocols for its transformation. We will explore the dominant palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, offering researchers and drug development professionals a comprehensive playbook for leveraging this versatile substrate.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of the C6-Br bond in this compound is not governed by the bromine atom alone. It is the result of a complex interplay between the inherent electronic properties of the pyridine ring and its substituents.

-